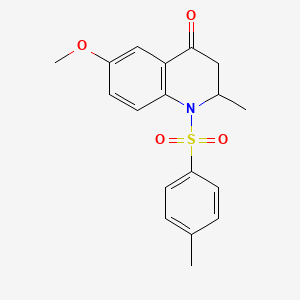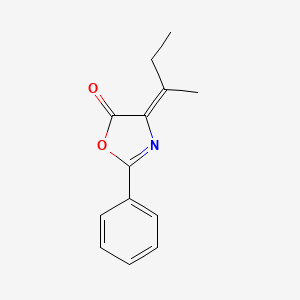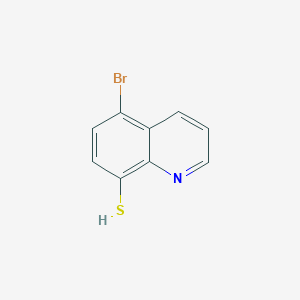![molecular formula C20H19ClN2O B15209201 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde CAS No. 88456-04-6](/img/structure/B15209201.png)
3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carboxylic acid.
Reduction: 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with similar biological activities.
Isoquinoline: The parent compound of 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde.
Chloroquinoline: A derivative of quinoline with a chlorine substituent.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
88456-04-6 |
|---|---|
Molecular Formula |
C20H19ClN2O |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
3-chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C20H19ClN2O/c1-3-23(4-2)15-11-9-14(10-12-15)19-17-8-6-5-7-16(17)18(13-24)20(21)22-19/h5-13H,3-4H2,1-2H3 |
InChI Key |
FLBPWYFAWBGCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC(=C(C3=CC=CC=C32)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B15209121.png)
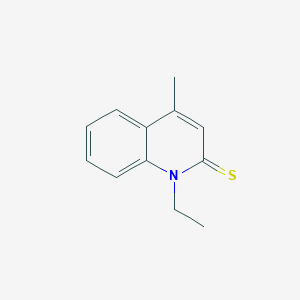
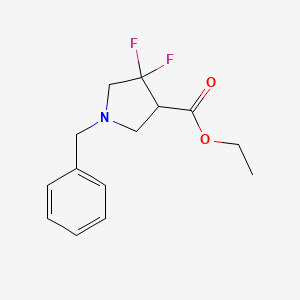
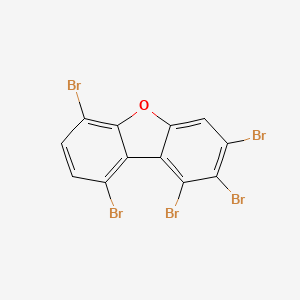
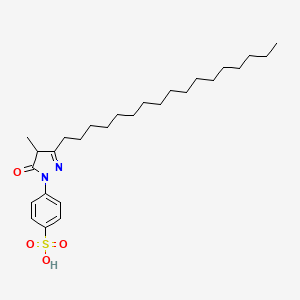
![7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15209152.png)

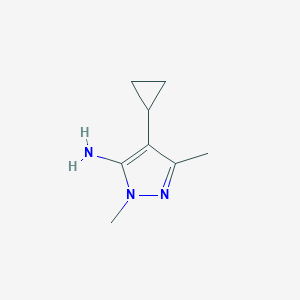
![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)

